5-Méthoxypyridin-3-amine

Vue d'ensemble

Description

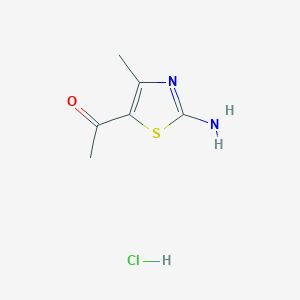

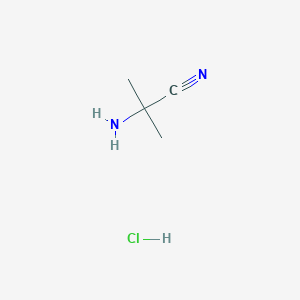

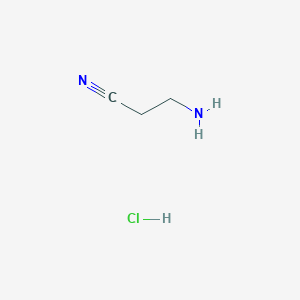

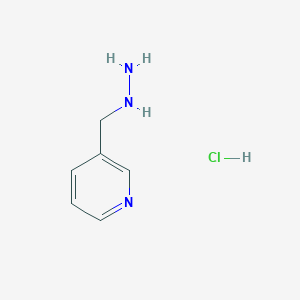

5-Methoxypyridin-3-amine (5-MPA) is an organic compound belonging to the pyridine family. It is a heterocyclic aromatic compound with a five-membered ring containing one nitrogen atom and four carbon atoms. 5-MPA is a versatile molecule that has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. Its properties make it a valuable tool for research in many areas of science.

Applications De Recherche Scientifique

Pharmacologie : Agents antimicrobiens

La 5-Méthoxypyridin-3-amine a été utilisée dans la synthèse de ligands bidentés de type base de Schiff, qui sont ensuite utilisés pour préparer des complexes métalliques ayant des propriétés antimicrobiennes . Ces complexes ont montré un potentiel en tant qu'agents thérapeutiques contre les infections microbiennes.

Science des Matériaux : Kits de criblage à haut débit

En science des matériaux, ce composé est utilisé dans le développement de kits de criblage à haut débit pour les réactions de couplage C-N du cuivre . Ces kits sont essentiels pour accélérer la découverte de nouveaux matériaux et de nouveaux procédés chimiques.

Synthèse chimique : Précurseur des inhibiteurs de PI3K

La this compound sert de réactif dans la synthèse de thiénopyrimidines, qui sont des inhibiteurs puissants et sélectifs de PI3K . Ces inhibiteurs sont importants dans l'étude de la croissance cellulaire et de la recherche sur le cancer.

Agriculture : Complexes métalliques antimicrobiens

Les dérivés du composé, en particulier ses ligands de type base de Schiff, sont synthétisés et utilisés pour créer des complexes métalliques Cu(II) et Co(II) ayant des applications en tant qu'agents antimicrobiens en agriculture . Ces agents peuvent aider à protéger les cultures contre les maladies bactériennes et fongiques.

Études environnementales : Optimisation de l'extraction des caroténoïdes

Bien que non directement liée à la this compound, des études sur l'extraction des caroténoïdes ont été menées pour améliorer l'efficacité, ce qui est crucial pour les évaluations d'impact environnemental et le développement de procédés durables .

Biochimie : Étude des amines biogènes

En biochimie, l'étude des amines biogènes, qui sont des composés organiques azotés de faible poids moléculaire, est essentielle. La this compound pourrait potentiellement être impliquée dans la synthèse ou l'analyse de ces composés en raison de sa similitude structurelle et de sa réactivité .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-Methoxypyridin-3-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .

Mode of Action

It is known that the compound interacts with the enzyme, potentially inhibiting its activity .

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides .

Result of Action

Given its target, it is likely that the compound could potentially reduce the production of beta-amyloid peptides, which could have implications for the treatment of alzheimer’s disease .

Action Environment

Like all chemical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Analyse Biochimique

Biochemical Properties

5-Methoxypyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell proliferation, survival, and metabolism . The compound acts as an inhibitor of PI3K, thereby affecting downstream signaling pathways. Additionally, 5-Methoxypyridin-3-amine has been shown to interact with mammalian target of rapamycin (mTOR), another crucial enzyme in cellular metabolism and growth .

Cellular Effects

5-Methoxypyridin-3-amine influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving PI3K and mTOR . By inhibiting these pathways, the compound can alter gene expression and cellular metabolism. In cancer cells, for instance, 5-Methoxypyridin-3-amine has been shown to induce cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of 5-Methoxypyridin-3-amine involves its binding interactions with key biomolecules. The compound binds to the active sites of PI3K and mTOR, inhibiting their enzymatic activities . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as AKT, which plays a pivotal role in cell survival and growth . Consequently, the compound can modulate various cellular functions by altering gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxypyridin-3-amine have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 5-Methoxypyridin-3-amine can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 5-Methoxypyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

5-Methoxypyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to alterations in glucose metabolism, lipid synthesis, and protein synthesis, which are critical for cell growth and survival .

Transport and Distribution

Within cells and tissues, 5-Methoxypyridin-3-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular size, which affect its ability to penetrate cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of 5-Methoxypyridin-3-amine is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with its target enzymes . Post-translational modifications and targeting signals may direct 5-Methoxypyridin-3-amine to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507430 | |

| Record name | 5-Methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64436-92-6 | |

| Record name | 5-Methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxypyridin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)